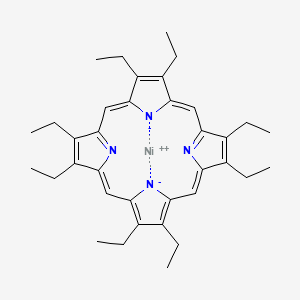
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) is a nickel complex of a porphyrin derivative. Porphyrins are a group of organic compounds, known for their large, conjugated ring structures, which play crucial roles in biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by its eight ethyl groups attached to the porphyrin ring, which enhances its solubility and stability .
Aplicaciones Científicas De Investigación
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in mimicking the active sites of metalloenzymes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of sensors and materials for electronic applications.
Safety and Hazards
Direcciones Futuras
A recent study used a similar compound, 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine manganese (III) chloride, to prepare a mixed adlayer with cobalt phthalocyanine . This could suggest potential future directions for the use of “2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)” in similar applications.
Mecanismo De Acción
Target of Action
Similar compounds, such as other metalated porphyrins, are known to interact with various biological targets, including proteins and enzymes, and can act as catalysts in biochemical reactions .
Mode of Action
The compound is formed by metalating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with nickel(II) . Metalated porphyrins are known to interact with their targets through coordination bonds, often acting as catalysts in various reactions .
Biochemical Pathways
Metalated porphyrins, in general, are involved in a variety of biochemical pathways, including those related to the catalysis of redox reactions .
Result of Action
Metalated porphyrins can have various effects depending on their specific targets and the nature of their interactions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of metalated porphyrins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) can be synthesized by metalating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with nickel(II) salts. The reaction typically involves dissolving the porphyrin in an organic solvent, such as chloroform or dichloromethane, and then adding a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. The product is then purified using techniques like column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced back to the nickel(II) state from higher oxidation states.
Substitution: Ligands attached to the nickel center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve solvents like dichloromethane and catalysts to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) porphyrin complexes, while substitution reactions can yield a variety of nickel(II) porphyrin derivatives with different ligands .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II)
- 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II)
Uniqueness
What sets 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) apart from similar compounds is its specific electronic properties and stability, which make it particularly effective in catalytic applications. The eight ethyl groups enhance its solubility in organic solvents, making it easier to handle and use in various reactions .
Propiedades
Número CAS |
24803-99-4 |
|---|---|
Fórmula molecular |
C36H44N4Ni |
Peso molecular |
591.5 g/mol |
Nombre IUPAC |
nickel(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |
InChI |
InChI=1S/C36H44N4.Ni/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Clave InChI |
DIGQQRGHPATISA-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Ni+2] |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Ni+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


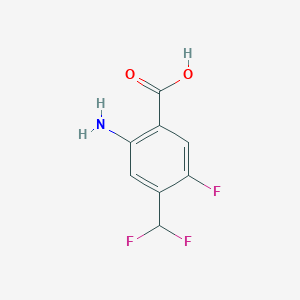
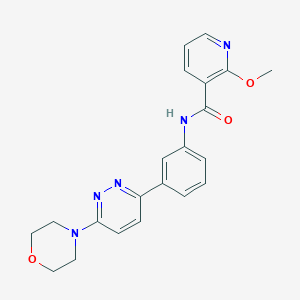
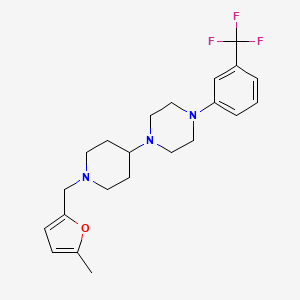
![1-[2-(4-fluorophenyl)-2-oxoethyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2912343.png)

![3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2912349.png)


![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2912355.png)
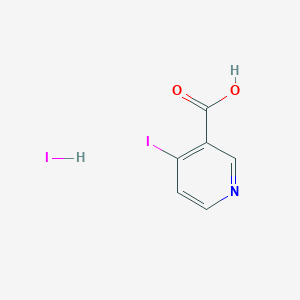
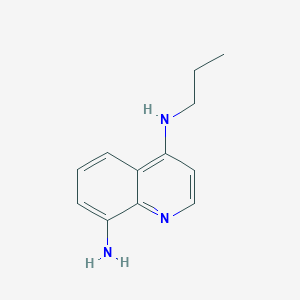

![N-[(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentyl]oxirane-2-carboxamide](/img/structure/B2912360.png)
![2-(N-METHYLACETAMIDO)-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE](/img/structure/B2912361.png)
